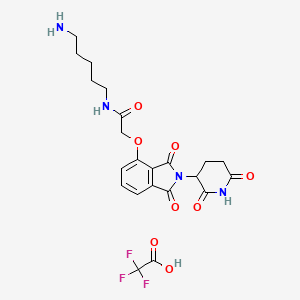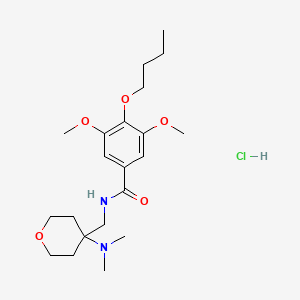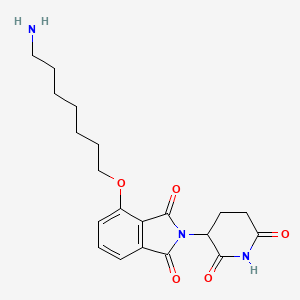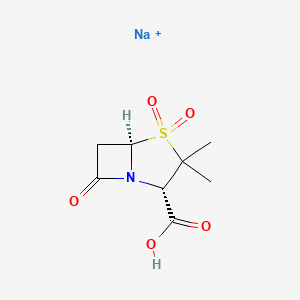![molecular formula C17H10F5NO4S B11933882 3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)
3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PT-2399 is a potent and selective antagonist of hypoxia-inducible factor 2-alpha (HIF-2α). It directly binds to the HIF-2α PAS B domain with an inhibitory concentration (IC50) of 6 nanomolar. PT-2399 displays significant antitumor activity in vivo, making it a promising compound in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
PT-2399 is synthesized using a structure-based design approach. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of PT-2399 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
化学反応の分析
Types of Reactions
PT-2399 undergoes various chemical reactions, including:
Oxidation: PT-2399 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: PT-2399 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of PT-2399 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH levels .
Major Products
The major products formed from the reactions of PT-2399 depend on the type of reaction and the reagents used. These products include oxidized, reduced, and substituted derivatives of PT-2399 .
科学的研究の応用
PT-2399 has a wide range of scientific research applications, including:
Chemistry: PT-2399 is used as a chemical probe to study the role of HIF-2α in various biochemical pathways.
Biology: The compound is employed in biological research to investigate the effects of HIF-2α inhibition on cellular processes.
Medicine: PT-2399 shows promise in cancer therapy due to its potent antitumor activity. It is being studied for its potential to treat various types of cancer, including renal cell carcinoma.
Industry: PT-2399 is used in the development of new therapeutic agents and as a reference compound in drug discovery
作用機序
PT-2399 exerts its effects by selectively inhibiting HIF-2α. It disrupts the heterodimerization of HIF-2α with hypoxia-inducible factor 1-beta (HIF-1β), thereby blocking the transcriptional activity of HIF-2α. This inhibition leads to the suppression of HIF-2α target genes, which are involved in tumor growth and survival. The molecular targets and pathways involved include the aryl hydrocarbon receptor nuclear translocator (ARNT) and various HIF-2α-specific genes .
類似化合物との比較
Similar Compounds
PT-2385: Another HIF-2α antagonist with similar inhibitory properties.
PT-2977: A newer HIF-2α inhibitor with improved pharmacokinetic properties.
Uniqueness of PT-2399
PT-2399 is unique due to its high selectivity and potency in inhibiting HIF-2α. It has shown significant antitumor activity in preclinical models, making it a valuable compound in cancer research. Compared to similar compounds, PT-2399 has a well-characterized mechanism of action and a favorable safety profile .
特性
分子式 |
C17H10F5NO4S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m1/s1 |
InChIキー |
MXUSGDMIHGLCNC-OAHLLOKOSA-N |
異性体SMILES |
C1C2=C(C=CC(=C2[C@H](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
正規SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)


![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)
![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)

![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)



![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)



